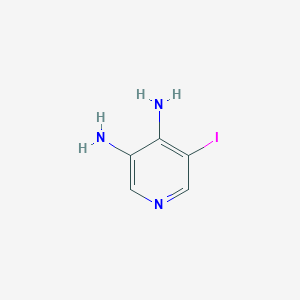
3-(Benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to “3-(Benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one” involves complex chemical reactions. For example, derivatives have been synthesized through the reductive amination of precursors with substituted aromatic aldehydes using sodium cyanoborohydride in methanol, showcasing a method to introduce the piperazine unit into the molecular structure (Mandala et al., 2013).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various spectroscopic methods, such as IR, 1H NMR, 13C NMR, and mass spectroscopy, which provide detailed insights into their molecular frameworks (Mandala et al., 2013).
Chemical Reactions and Properties
Compounds with a similar structure demonstrate significant antimicrobial activity, hinting at the chemical reactivity and potential applications of “this compound” in biological contexts (Mandala et al., 2013).
Physical Properties Analysis
While specific physical properties of “this compound” are not directly reported, the analysis of related compounds through crystallography offers insights into their solid-state arrangements and interactions, such as hydrogen bonding, π-π stacking, and other non-covalent interactions, which can influence their physical properties (Palani et al., 2006).
科学的研究の応用
Synthesis and Chemical Properties
- Novel derivatives of [1,4]benzoxazinone, including those related to the specified compound, have been synthesized, showcasing a method for producing compounds with potential biological activities. The synthesis process involves reactions that yield novel structures, indicating a broad utility in medicinal chemistry (V. Guguloth, 2021).
- Research on benzotriazole derivatives, including analogs of the specified compound, has led to the formation of iodobenzene derivatives through iodine-induced intramolecular cyclization. This synthesis route opens pathways for developing new chemical entities with diverse applications (S. Matsumoto et al., 2008).
Biological Evaluation and Potential Therapeutic Applications
- Derivatives structurally similar to "3-(Benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one" have been evaluated for their affinity towards 5-HT1A receptors, revealing insights into the influence of arylpiperazine moiety and ring substitutions on binding affinity. This suggests potential applications in developing therapeutic agents targeting serotonin receptors (H. Pessoa‐Mahana et al., 2012).
- Compounds with structures incorporating elements of the specified chemical have shown significant antimicrobial activity, indicating their potential use in developing new antimicrobial agents. This highlights the importance of structural modification in enhancing biological activity (Devender Mandala et al., 2013).
Advanced Materials and Drug Design
- The application of these compounds extends to materials science, where derivatives have been used to catalyze the synthesis of other complex molecules, suggesting their utility in facilitating chemical reactions of industrial and pharmaceutical relevance (Z. Karimi-Jaberi et al., 2012).
- Additionally, hybrid compounds containing elements from the specified chemical structure have been investigated for their dual NO-donor and H3-antagonist properties, offering a novel approach to drug design that combines multiple therapeutic effects within a single molecule (M. Bertinaria et al., 2003).
特性
IUPAC Name |
3-(benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-19(11-16-25(23,24)18-9-5-2-6-10-18)21-14-12-20(13-15-21)17-7-3-1-4-8-17/h1-10H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHDVHRPVIITBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[2-(2,3-dihydro-1,4-benzoxathiin-2-yl)ethyl]acetamide](/img/structure/B2493523.png)
![2-(2-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2493526.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2493527.png)
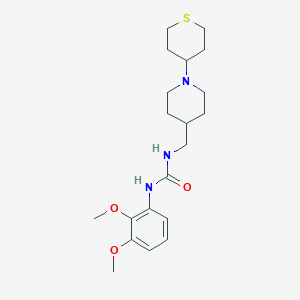
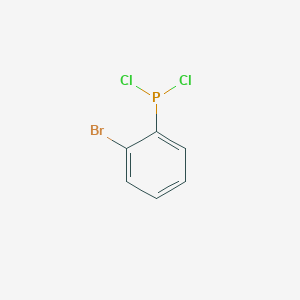
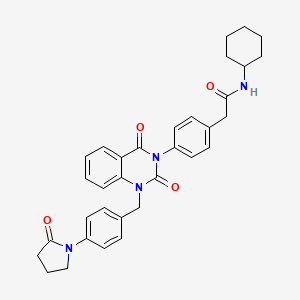

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide](/img/structure/B2493539.png)
![Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2493541.png)

![Methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride](/img/structure/B2493543.png)
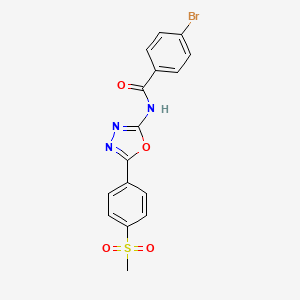
![N-[3-Oxo-3-[3-oxo-2-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]propyl]prop-2-enamide](/img/structure/B2493545.png)
